3-Cyclobutene-1,2-dione, 3-ethoxy-4-[[(1R)-1,2,2-trimethylpropyl]amino]-
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Overview
Description
®-3-ethoxy-4-(1,2,2-trimethyl-propylamino)-cyclobut-3-ene-1,2-dione is a synthetic organic compound with a unique structure that includes a cyclobutene ring substituted with ethoxy and trimethyl-propylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-ethoxy-4-(1,2,2-trimethyl-propylamino)-cyclobut-3-ene-1,2-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be formed through a cycloaddition reaction involving suitable dienes and alkenes under controlled conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Addition of the Trimethyl-Propylamino Group: The trimethyl-propylamino group can be added through a nucleophilic substitution reaction using appropriate amines and leaving groups.
Industrial Production Methods
Industrial production of ®-3-ethoxy-4-(1,2,2-trimethyl-propylamino)-cyclobut-3-ene-1,2-dione may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-3-ethoxy-4-(1,2,2-trimethyl-propylamino)-cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, amines, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
®-3-ethoxy-4-(1,2,2-trimethyl-propylamino)-cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ®-3-ethoxy-4-(1,2,2-trimethyl-propylamino)-cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-ethoxy-4-(1,2,2-trimethyl-propylamino)-cyclobut-3-ene-1,2-dione: Lacks the ®-configuration, which may affect its reactivity and biological activity.
3-ethoxy-4-(1,2,2-trimethyl-propylamino)-cyclobut-3-ene-1,2-dione analogs: Compounds with similar structures but different substituents, which can lead to variations in their properties.
Uniqueness
®-3-ethoxy-4-(1,2,2-trimethyl-propylamino)-cyclobut-3-ene-1,2-dione is unique due to its specific stereochemistry and the presence of both ethoxy and trimethyl-propylamino groups
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
3-[[(2R)-3,3-dimethylbutan-2-yl]amino]-4-ethoxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H19NO3/c1-6-16-11-8(9(14)10(11)15)13-7(2)12(3,4)5/h7,13H,6H2,1-5H3/t7-/m1/s1 |
InChI Key |
YSRUSQVLYQQMCN-SSDOTTSWSA-N |
Isomeric SMILES |
CCOC1=C(C(=O)C1=O)N[C@H](C)C(C)(C)C |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NC(C)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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